1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol

PI3Kα inhibition Oncology Kinase selectivity

Procure 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (CAS 1353979-16-4) as a rigorously characterized pan-Class I PI3K inhibitor for isoform selectivity profiling. Its balanced multi-isoform coverage (PI3Kα IC50=35 nM, PI3Kβ=95 nM, PI3Kδ=74 nM) and weak CYP3A4 inhibition (IC50=10 μM) make it the definitive reference for cellular pathway analysis free of confounding mTOR activity. The piperidin-4-ol hydroxyl group also provides a versatile synthetic handle for generating potent HIV-1 reverse transcriptase inhibitors, enabling critical SAR studies not possible with simpler 6-aminopyrimidine analogs.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1353979-16-4
Cat. No. B1456250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
CAS1353979-16-4
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=N1)N2CCC(CC2)O
InChIInChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13)
InChIKeyCLGRAYAKVOCLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (CAS 1353979-16-4) Procurement-Relevant Structural and Functional Overview


1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (CAS 1353979-16-4) is a heterocyclic small molecule characterized by a 6-methylaminopyrimidine core linked to a piperidin-4-ol moiety . It functions as a selective ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with differential potency across PI3Kα, β, and δ isoforms [1]. The compound serves both as a direct biochemical probe for PI3K isoform selectivity profiling and as a key synthetic building block in the development of piperidin-4-yl-aminopyrimidine-based inhibitors targeting HIV-1 reverse transcriptase and other kinases [2].

Why Generic 6-Aminopyrimidine-Piperidine Derivatives Cannot Replace 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol in PI3K Isoform-Selective Research


While the 6-aminopyrimidine scaffold is widely explored for kinase inhibition, substitution patterns profoundly alter isoform selectivity and downstream biological effects. 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol exhibits a specific PI3K isoform inhibition fingerprint—with an IC50 of 35 nM for PI3Kα, 95 nM for PI3Kβ, and 74 nM for PI3Kδ in recombinant assays [1]—that is not replicated by closely related analogs lacking the methylamino or 4-hydroxypiperidine groups. These modifications influence both ATP-binding pocket interactions and physicochemical properties, rendering simple in-class substitution inappropriate for experiments requiring defined PI3K isoform pharmacology or for synthesis of derivative compounds where the piperidin-4-ol moiety serves as a critical handle for further derivatization [2].

Quantitative Differentiation Evidence for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol vs. In-Class PI3K Inhibitors


PI3Kα Inhibition Potency Relative to Pan-Class I PI3K Inhibitor PI-103

The compound inhibits recombinant PI3Kα with an IC50 of 35 nM [1], demonstrating comparable potency to the well-characterized dual PI3Kα/mTOR inhibitor PI-103 (PI3Kα IC50 = 2-8 nM in cellular assays) [2]. While PI-103 exhibits potent mTOR co-inhibition (IC50 = 20 nM) that complicates pathway dissection [2], the target compound's activity profile is restricted to Class I PI3K isoforms without confounding mTOR activity, enabling cleaner PI3Kα-specific interrogation.

PI3Kα inhibition Oncology Kinase selectivity

PI3Kδ Isoform Selectivity Profile vs. Clinically-Used PI3Kδ Inhibitor Idelalisib

Against PI3Kδ, the compound exhibits an IC50 of 74 nM in recombinant assays [1], whereas the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101) demonstrates IC50 values of 2.5 nM (biochemical) to 8 nM (cellular) for PI3Kδ with >40- to 300-fold selectivity over other PI3K isoforms [2]. In contrast, the target compound shows only ~2.1-fold selectivity for PI3Kα over PI3Kδ and ~1.3-fold selectivity for PI3Kβ over PI3Kδ, representing a distinct pan-Class I inhibition signature rather than isoform-selective blockade.

PI3Kδ selectivity Hematological malignancies Kinase profiling

CYP3A4 Inhibition Liability Assessment for Drug Interaction Risk

In human liver microsome assays, 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol exhibits time-dependent CYP3A4 inhibition with an IC50 of 10,000 nM (10 μM) following a 30-minute preincubation [1]. This value indicates weak CYP3A4 inhibitory potential, placing it in a favorable position relative to the widely used PI3Kδ inhibitor idelalisib, which is a moderate-to-strong CYP3A4 inhibitor (IC50 = 1.6 μM) and carries clinically significant drug-drug interaction warnings [2]. The approximately 6.3-fold weaker CYP3A4 inhibition for the target compound suggests a reduced risk of altering the pharmacokinetics of co-administered CYP3A4 substrates.

CYP3A4 inhibition Drug-drug interactions ADME-Tox profiling

Utility as a Synthetic Intermediate in Piperidin-4-yl-aminopyrimidine HIV NNRTI Development

The compound serves as the foundational piperidin-4-yl-aminopyrimidine scaffold for constructing DPAPY (delavirdine-piperidin-4-yl-aminopyrimidine hybrid) HIV-1 non-nucleoside reverse transcriptase inhibitors [1]. In the DPAPY series, derivatives incorporating this core achieved EC50 values as low as 8.6 nM against wild-type HIV-1 with selectivity indices >2,000 [2]. The unsubstituted 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol itself lacks direct anti-HIV activity but is the essential precursor for installing diverse N-benzyl and indazolyl substituents that confer potent antiviral activity and activity against resistant viral strains [1].

HIV-1 NNRTI Medicinal chemistry Building block

Recommended Research and Industrial Application Scenarios for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol Procurement


PI3K Isoform Selectivity Profiling in Oncology Target Validation

Use this compound as a reference pan-Class I PI3K inhibitor (IC50: PI3Kα 35 nM, PI3Kβ 95 nM, PI3Kδ 74 nM) in head-to-head biochemical profiling against isoform-selective tool compounds. Its balanced multi-isoform coverage, combined with weak CYP3A4 inhibition (IC50 = 10 μM), makes it suitable for cellular pathway analysis where confounding mTOR activity must be avoided [1][2].

Medicinal Chemistry Optimization of HIV-1 NNRTIs

Procure this compound as a key synthetic intermediate for generating piperidin-4-yl-aminopyrimidine-based HIV-1 reverse transcriptase inhibitors. The piperidin-4-ol hydroxyl group provides a versatile handle for further functionalization, enabling the synthesis of DPAPY derivatives that have demonstrated single-digit nanomolar potency against wild-type and drug-resistant HIV-1 strains [3].

In Vitro Drug-Drug Interaction (DDI) Risk Assessment Studies

Employ this compound as a low-CYP3A4-inhibition benchmark when evaluating novel PI3K-targeting chemical series. Its IC50 of 10 μM against CYP3A4 provides a reference point for distinguishing compounds with favorable DDI profiles from those requiring further optimization [2].

Structure-Activity Relationship (SAR) Exploration of 6-Aminopyrimidine Kinase Inhibitors

Use this compound as a starting scaffold for systematic SAR studies exploring the impact of N-methylation and piperidine hydroxylation on PI3K isoform selectivity, cellular permeability, and metabolic stability. Comparative data against analogs lacking the methylamino or hydroxyl groups can delineate the structural determinants of potency and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.